molecular formula C17H12Cl2N2O3 B2582575 (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate CAS No. 1043081-09-9

(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate

Cat. No.: B2582575
CAS No.: 1043081-09-9
M. Wt: 363.19
InChI Key: GVCKHNSTYULDRV-UHFFFAOYSA-N
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Description

(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-7-methoxyquinoline with 2-chloropyridine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new organic compounds .

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its quinoline moiety is known to interact with DNA and enzymes, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate is unique due to its dual chloro and methoxy substitutions, which enhance its reactivity and potential biological activity. The presence of both quinoline and pyridine rings also contributes to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

(2-chloro-7-methoxyquinolin-3-yl)methyl 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-23-13-3-2-10-6-12(16(19)21-14(10)8-13)9-24-17(22)11-4-5-20-15(18)7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCKHNSTYULDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)COC(=O)C3=CC(=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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